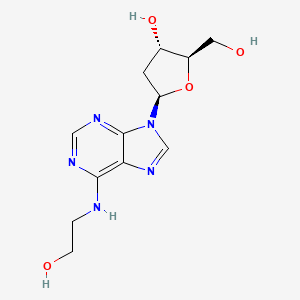![molecular formula C₁₉H₂₅NO₆ B1146970 (2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile CAS No. 1084896-40-1](/img/structure/B1146970.png)
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of heterocyclic compounds like pyran and pyridine derivatives have been of significant interest due to their various applications in pharmaceuticals and materials science. These compounds often exhibit a wide range of biological activities, making them valuable in drug development and other fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, the synthesis of pyrano[2,3-d]pyrazolo[3,4-b]pyridine derivatives has been achieved through reactions that utilize X-ray crystallography for structural analysis (J. Ganapathy et al., 2015).
Molecular Structure Analysis
Crystallographic studies are essential for understanding the molecular structure of these compounds. For instance, the crystal structure determination of similar carbonitrile compounds provides insights into their geometric configurations, confirming the presence of coplanar arrangements and stabilizing interactions such as hydrogen bonds (S. Sharma et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their participation in various chemical reactions, including condensation and cyclization reactions that lead to diverse structural motifs. These reactions are pivotal for the synthesis of pharmacologically relevant molecules (R. Kumar et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. X-ray crystallography studies can reveal details about the packing of molecules in the crystal lattice, which in turn affects their physical properties (Dalbir Kour et al., 2014).
Applications De Recherche Scientifique
Synthesis Techniques
Research into related chemical compounds often focuses on developing efficient synthesis methods that can be applied to a wide range of similar structures. For example, a study detailed a convenient synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile under microwave irradiation, highlighting a solvent-free approach that could potentially be adapted for related compounds (Tu et al., 2002). This method emphasizes efficiency and environmental considerations.
Potential Applications
Chemical structures similar to the one you've inquired about often exhibit significant biological and pharmaceutical potential. For instance, a study synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity, demonstrating the potential of such compounds in medical applications (Asadian et al., 2018). The compounds showed activity against gram-positive and gram-negative bacteria, indicating their relevance in developing new antibacterial agents.
Chemical Reactivity and Characterization
Understanding the reactivity and characterization of complex molecules is crucial for their application in scientific research. Studies on similar compounds, like the x-ray studies of 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile, provide insights into the molecular structure and potential reactivity, which is vital for designing drugs with specific actions (Sharma et al., 2015).
Propriétés
IUPAC Name |
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-18(21-3)19(2,22-4)26-16-15(25-18)14(10-20)12-24-17(16)23-11-13-8-6-5-7-9-13/h5-9,14-17H,11-12H2,1-4H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRBGPOARVKLO-QKDSSNGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)C#N)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](CO[C@H]2OCC3=CC=CC=C3)C#N)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)




![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)